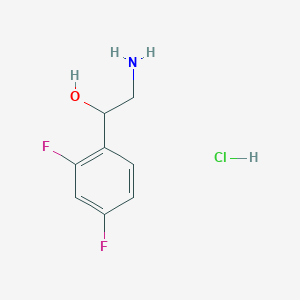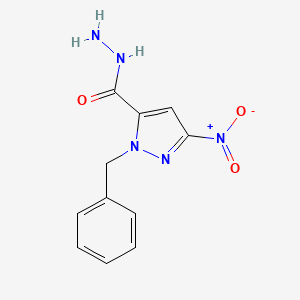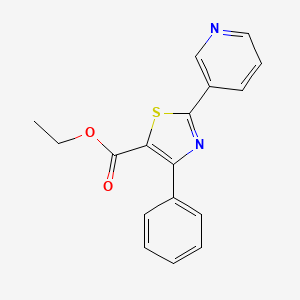
(3-Isocyanatopropyl)dimethylamine
Overview
Description
(3-Isocyanatopropyl)dimethylamine is an organic compound with the molecular formula C6H12N2O. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a propyl chain, which is further connected to a dimethylamine group. This compound is known for its reactivity and versatility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Isocyanatopropyl)dimethylamine can be synthesized through several methods. One common approach involves the reaction of 3-aminopropyl dimethylamine with phosgene or its derivatives under controlled conditions. The reaction typically occurs in an inert solvent such as tetrahydrofuran, with the temperature maintained between 0°C and 50°C to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors. This method allows for precise control over reaction parameters, leading to higher efficiency and scalability. The process may also incorporate catalysts such as triethylamine to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
(3-Isocyanatopropyl)dimethylamine undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group readily reacts with nucleophiles such as amines and alcohols, forming urea and urethane derivatives.
Substitution Reactions: The compound can participate in substitution reactions where the isocyanate group is replaced by other functional groups.
Polymerization: It can act as a monomer in polymerization reactions, leading to the formation of polyurethanes.
Common Reagents and Conditions
Amines: React with the isocyanate group to form urea derivatives.
Alcohols: React with the isocyanate group to form urethane derivatives.
Catalysts: Triethylamine is commonly used to catalyze reactions involving this compound.
Major Products
Urea Derivatives: Formed from the reaction with amines.
Urethane Derivatives: Formed from the reaction with alcohols.
Polyurethanes: Result from polymerization reactions.
Scientific Research Applications
(3-Isocyanatopropyl)dimethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and ability to form durable polymers
Mechanism of Action
The mechanism of action of (3-Isocyanatopropyl)dimethylamine primarily involves its isocyanate group. This group is highly reactive and can form covalent bonds with nucleophiles such as amines and alcohols. The resulting products, such as urea and urethane derivatives, exhibit unique properties that are exploited in various applications. The molecular targets and pathways involved include the formation of stable covalent bonds with target molecules, leading to the desired chemical transformations .
Comparison with Similar Compounds
Similar Compounds
3-Isocyanatopropyltriethoxysilane: Similar in structure but contains triethoxysilane groups, making it more suitable for applications involving silane chemistry.
Dimethylamine: A simpler compound with a similar amine group but lacks the isocyanate functionality.
Uniqueness
(3-Isocyanatopropyl)dimethylamine is unique due to its combination of an isocyanate group and a dimethylamine group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
3-isocyanato-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-8(2)5-3-4-7-6-9/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKUBJVCZMMNMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![5-((4-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione](/img/structure/B3269667.png)


